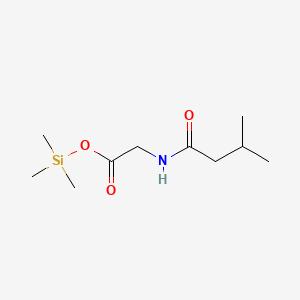
Glycine, N-(3-methyl-1-oxobutyl)-, trimethylsilyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methyl-1-oxobutyl)glycine trimethylsilyl ester is an organic compound with the molecular formula C13H27NO3Si2. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a 3-methyl-1-oxobutyl group, and the carboxyl group is esterified with trimethylsilyl. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methyl-1-oxobutyl)glycine trimethylsilyl ester typically involves the reaction of glycine with 3-methyl-1-oxobutyl chloride in the presence of a base, followed by esterification with trimethylsilyl chloride. The reaction conditions often include:
- Solvent: Anhydrous tetrahydrofuran or dichloromethane
- Base: Triethylamine or pyridine
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions: N-(3-Methyl-1-oxobutyl)glycine trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glycine derivatives.
科学研究应用
N-(3-Methyl-1-oxobutyl)glycine trimethylsilyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-Methyl-1-oxobutyl)glycine trimethylsilyl ester involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group enhances the compound’s stability and reactivity, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
- N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester
- N-(1-Oxobutyl)glycine trimethylsilyl ester
Comparison: N-(3-Methyl-1-oxobutyl)glycine trimethylsilyl ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to similar compounds. The presence of the 3-methyl-1-oxobutyl group differentiates it from other glycine derivatives, influencing its chemical behavior and applications .
属性
CAS 编号 |
55494-00-3 |
|---|---|
分子式 |
C10H21NO3Si |
分子量 |
231.36 g/mol |
IUPAC 名称 |
trimethylsilyl 2-(3-methylbutanoylamino)acetate |
InChI |
InChI=1S/C10H21NO3Si/c1-8(2)6-9(12)11-7-10(13)14-15(3,4)5/h8H,6-7H2,1-5H3,(H,11,12) |
InChI 键 |
LGRAJBIRLFSLRM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)NCC(=O)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


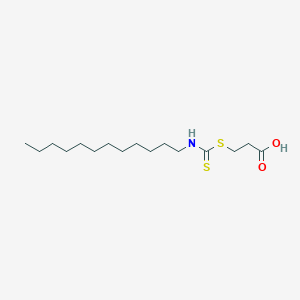
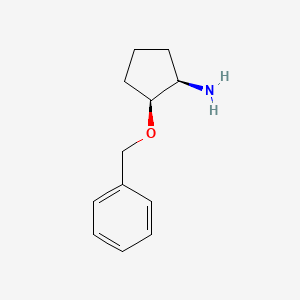
![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)
![3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea](/img/structure/B13793175.png)
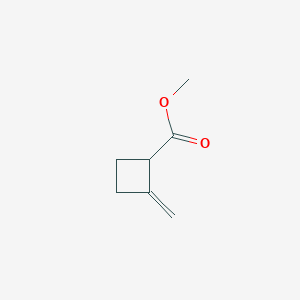


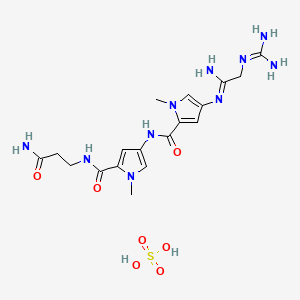
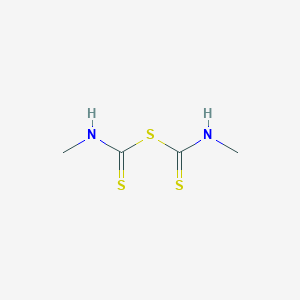

![4-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B13793200.png)
![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)
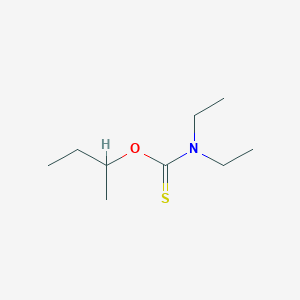
![6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13793206.png)
